1H-Pyrimido[5,4-c]azepine (9CI)
Description
Structure
3D Structure
Properties
CAS No. |
130643-28-6 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6H-pyrimido[5,4-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-8-7(4-9-3-1)5-10-6-11-8/h1-6,9H |
InChI Key |
WJOUHRVVWOCGCT-UHFFFAOYSA-N |
SMILES |
C1=CNC=C2C=NC=NC2=C1 |
Canonical SMILES |
C1=CNC=C2C=NC=NC2=C1 |
Synonyms |
1H-Pyrimido[5,4-c]azepine (9CI) |
Origin of Product |
United States |
Derivatization and Structural Diversification of Pyrimidoazepine Scaffolds
Functionalization of the Azepine Moiety
Introduction of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic groups onto the azepine moiety can significantly impact the pharmacological profile of pyrimidoazepine derivatives. One notable approach involves the synthesis of fused polycyclic systems where the azepine ring is annulated with other aromatic or heteroaromatic rings. For instance, a versatile synthetic method has been developed for the formation of variously substituted polycyclic pyrimidoazepine derivatives, including those with fused indole (B1671886) and quinoline (B57606) rings. This is achieved through nucleophilic substitution reactions on the corresponding chloro-substituted compounds, which can be promoted by either conventional heating or microwave irradiation. organic-chemistry.org
In a specific example, the reaction of (6RS)-4-chloro-8-hydroxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine with benzene-1,2-diamine leads to the formation of (6RS)-6,11-dimethyl-3,5,6,11-tetrahydro-4H-benzo[b]pyrimido[5,4-f]azepin-4-one. organic-chemistry.org Furthermore, the synthesis of novel tricyclic derivatives containing an oxazepine, thiazepine, or diazepine (B8756704) ring fused to the pyrimidine (B1678525) has been explored for their potential as EGFR tyrosine kinase inhibitors. koreascience.kr These examples underscore the utility of building upon the pyrimidoazepine core to incorporate additional aromatic and heteroaromatic systems.
Alkylation and Acylation Strategies
The nitrogen atom within the azepine ring is a prime site for alkylation and acylation, providing a straightforward means to introduce a variety of substituents and modulate the compound's properties. While specific examples focusing solely on the 1H-pyrimido[5,4-c]azepine scaffold are not extensively detailed in the provided literature, general principles of N-alkylation and N-acylation of heterocyclic amines are widely applicable.
For instance, a theoretical study on the N-alkylation of a pyrimidine with a model pharmacophore of duocarmycins highlights the factors influencing this type of transformation. koreascience.kr In a broader context, new series of pyrimido[1,6-a]azepines have been prepared where the key amino compound was reacted with various reagents to yield a variety of 3-N-substituted amino derivatives, including Mannich bases, formimidic acid esters, and acetic acid derivatives. nih.gov These examples, while on a different regioisomer, illustrate the general feasibility and types of functional groups that can be introduced via N-alkylation and related reactions.
Stereoselective Derivatization
The non-planar nature of the seven-membered azepine ring often leads to the existence of stereoisomers, making stereoselective synthesis and derivatization a critical aspect of drug design. The conformation of the azepine ring, which can adopt boat or twist-boat forms, is influenced by the nature and position of substituents.
In a series of polycyclic pyrimidoazepine derivatives, the azepine ring was observed to adopt a conformation close to a boat form, with a C-methyl group in a quasi-equatorial position in most cases. organic-chemistry.org However, in one instance, the ring adopted a conformation intermediate between a twist-boat and a twist-chair, with the methyl group in a quasi-axial site. organic-chemistry.org This highlights the subtle interplay between substitution and conformation.
Furthermore, a concise and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines has been reported where the azepine ring in the final products adopts a boat conformation. wikipedia.org Notably, in some derivatives, a different configuration at a stereogenic center was observed, indicating that the synthetic route can lead to diastereomeric products. wikipedia.org The resolution of enantiomers of related benzopyranopyridine derivatives has been achieved using chiral reagents like D-(-)-mandelic acid, a strategy that could potentially be applied to chiral pyrimidoazepines. journament.com
Functionalization of the Pyrimidine Moiety
The pyrimidine ring offers multiple positions for functionalization, which can be exploited to fine-tune the electronic properties and biological interactions of the 1H-pyrimido[5,4-c]azepine scaffold.
Amino-Substituted Pyrimidoazepines
The introduction of amino groups onto the pyrimidine ring is a common strategy to enhance the biological activity of pyrimidoazepines. A concise and efficient synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines has been described, starting from a 5-allyl-4,6-dichloropyrimidine (B100106). wikipedia.org The synthesis involves a base-catalyzed aminolysis followed by an intramolecular Friedel-Crafts cyclization. This method allows for the preparation of a variety of N-substituted amino-pyrimidoazepines. wikipedia.orgresearchgate.net
For example, the reaction of (6RS)-4-chloro-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine with benzylamine (B48309) under microwave irradiation yields (6RS)-N-Benzyl-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amine. organic-chemistry.org This demonstrates a direct method for introducing an amino substituent onto the pyrimidine ring of a pre-existing pyrimidoazepine scaffold.
| Starting Material | Reagent | Product | Reference |
| 5-allyl-4,6-dichloropyrimidine | N-methylanilines | Polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines | researchgate.net |
| (6RS)-4-chloro-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine | Benzylamine | (6RS)-N-Benzyl-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amine | organic-chemistry.org |
Halogenation and Cross-Coupling Strategies
Halogenated pyrimidoazepines serve as versatile intermediates for further diversification through various cross-coupling reactions. The introduction of a halogen, typically chlorine, at specific positions on the pyrimidine ring opens up a gateway to a wide range of C-C and C-N bond-forming reactions.
An efficient ring-closing metathesis approach has been developed for the synthesis of 2-chloro-4-amino-pyrimido[4,5-c]azepines. nih.gov These chlorinated compounds are key precursors for the synthesis of potent γ-secretase modulators. nih.gov The presence of the chloro substituent allows for its displacement or participation in cross-coupling reactions to introduce further diversity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the functionalization of halogenated pyrimidines. While specific examples of these reactions on the 1H-pyrimido[5,4-c]azepine scaffold are not extensively documented in the provided results, the general applicability of these methods to similar heterocyclic systems is well-established. wikipedia.orgwikipedia.orgacs.org
For instance, the Suzuki-Miyaura coupling is widely used for the formation of biaryl structures by reacting a halo-pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides and primary or secondary amines, a reaction that has been successfully applied to substitute a triflate group on a related pyrido[2,3-d]pyrimidin-7(8H)-one with various anilines. wikipedia.orgwikipedia.org The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a route to introduce alkynyl substituents. wikipedia.org
The following table summarizes potential cross-coupling strategies that could be applied to a halogenated 1H-pyrimido[5,4-c]azepine:
| Cross-Coupling Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid, Pd catalyst, Base | Aryl/Heteroaryl-substituted pyrimidoazepine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted pyrimidoazepine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyrimidoazepine |
Synthesis of Polycyclic Pyrimidoazepine Systems
The fusion of additional rings to the pyrimidoazepine framework gives rise to polycyclic systems with distinct three-dimensional structures and physicochemical properties. These modifications can significantly influence the biological activity and pharmacokinetic profile of the parent scaffold.
The synthesis of benzo-fused pyrimidoazepines, specifically benzo[b]pyrimido[5,4-f]azepines, has been accomplished through a concise and versatile two-step protocol. nih.govresearchgate.net This method starts from readily available 5-allyl-4,6-dichloropyrimidines. The initial step involves a base-catalyzed aminolysis, followed by an intramolecular Friedel-Crafts alkylation to construct the tricyclic system. researchgate.net
A notable example is the synthesis of various amino-substituted benzo[b]pyrimido[5,4-f]azepines. The reaction of a 5-allyl-4,6-dichloropyrimidine with an appropriate amine yields the corresponding 5-allyl-4-amino-6-chloropyrimidine intermediate. Subsequent treatment of this intermediate under conditions that promote intramolecular Friedel-Crafts cyclization affords the desired benzo[b]pyrimido[5,4-f]azepine. The azepine ring in these structures typically adopts a boat conformation. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| 5-allyl-4,6-dichloropyrimidine | 1. Amine (e.g., N-methyl-N-phenylamine) 2. Cyclization catalyst | N,2,6,11-tetramethyl-N-phenyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amine | Not specified | nih.gov |
| 5-allyl-4,6-dichloropyrimidine | 1. 1H-benzo[d]imidazole 2. Cyclization catalyst | 4-(1H-benzo[d]imidazol-1-yl)-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine | Not specified | nih.gov |
A related approach has been utilized for the synthesis of the benzo[f]pyrimido[1,2-d] nih.govresearchgate.netnih.govtriazolo[1,5-a] nih.govresearchgate.netdiazepinone ring system, which shares a fused benzodiazepine-like core. This multi-step synthesis highlights the utility of cascade reactions in constructing complex heterocyclic frameworks. nih.gov
While the direct synthesis of quinoxaline-fused pyrimido[5,4-c]azepines is not extensively documented, synthetic strategies for analogous structures such as pyrimido[4,5-b]quinolines and pyrimidothienoquinoxalines provide valuable insights. researchgate.netrsc.orgnih.gov These methods often involve the construction of the pyrimidine ring onto a pre-existing quinoline or quinoxaline (B1680401) scaffold, or vice versa.
The synthesis of pyrimido[4,5-b]quinolines has been achieved through one-pot multi-component reactions. For instance, the reaction of various benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil (B104193), catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), provides a straightforward route to this class of compounds. nih.gov
For pyrimidothienoquinoxalines, a key intermediate is 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline. This compound can be cyclized with triethyl orthoformate to yield the corresponding 3-amino-pyrimido[4',5':4,5]thieno[2,3-b]quinoxalin-4(2H)-one. researchgate.net These synthetic approaches suggest that a plausible route to quinoxaline-fused pyrimidoazepines could involve the cyclization of a suitably functionalized amino-quinoxaline with a pre-formed azepine-pyrimidine precursor or the construction of the azepine ring onto a pyrimido[4,5-b]quinoxaline core.
| Starting Material | Reagents | Product | Reference |
| Benzaldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO | Pyrimido[4,5-b]quinoline derivative | nih.gov |
| 3-Amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline | Triethyl orthoformate | 3-Amino-pyrimido[4',5':4,5]thieno[2,3-b]quinoxalin-4(2H)-one | researchgate.net |
The synthesis of pyrimido[4,5-c]oxepines has been successfully achieved through a ring-closing metathesis (RCM) strategy. nih.gov This approach provides an efficient route to 2-chloro-4-amino-pyrimido[4,5-c]oxepines, which are valuable intermediates for further derivatization. The key step involves the metathesis of a diene precursor containing the necessary pyrimidine and ether functionalities, catalyzed by a ruthenium-based catalyst.
In a related context, the synthesis of pyrimido[4,5‐e] nih.govresearchgate.netoxazepin‐5‐ones has been reported. capes.gov.br These compounds are prepared directly from the reaction of ethyl 4‐chloro‐2‐phenyl‐5‐pyrimidinecarboxylate with various substituted 2-(alkylamino)ethanols. This reaction proceeds via nucleophilic substitution of the chlorine atom followed by intramolecular cyclization to form the oxazepine ring.
| Starting Material | Key Reaction | Product | Reference |
| Diene precursor with pyrimidine and ether moieties | Ring-Closing Metathesis (RCM) | 2-Chloro-4-amino-pyrimido[4,5-c]oxepine | nih.gov |
| Ethyl 4‐chloro‐2‐phenyl‐5‐pyrimidinecarboxylate | Reaction with substituted 2-(alkylamino)ethanols | Pyrimido[4,5‐e] nih.govresearchgate.netoxazepin‐5‐one derivative | capes.gov.br |
Combinatorial and Parallel Synthesis Approaches for Pyrimidoazepine Libraries
Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships. While specific examples of large combinatorial libraries based on the 1H-pyrimido[5,4-c]azepine scaffold are not widely reported, the principles of these methodologies are readily applicable.
The "split-and-pool" strategy is a cornerstone of combinatorial chemistry, allowing for the exponential generation of compounds from a set of building blocks. In the context of pyrimidoazepines, this could involve, for instance, a solid-phase synthesis where a resin-bound pyrimidine precursor is sequentially reacted with a diverse set of reagents to introduce variability at different positions of the azepine ring and the pyrimidine core.
Parallel synthesis, where discrete compounds are synthesized in separate reaction vessels, offers a more controlled approach to library generation. This method is particularly amenable to automation and allows for easier characterization of the final products. An example of a related library synthesis is the development of a collection of pyrimidine-fused benzodiazepines, which demonstrates the feasibility of applying such techniques to similar heterocyclic systems.
The synthesis of pyrazolopyrimidine libraries has also been efficiently achieved, showcasing the adaptability of combinatorial techniques to related nitrogen-containing heterocyclic scaffolds. ekb.eg These approaches typically rely on robust and high-yielding reactions that can be performed on a small scale and are amenable to automated liquid handling and purification. The development of such libraries for pyrimidoazepines would be a valuable asset in the discovery of new bioactive molecules.
Reaction Mechanisms and Mechanistic Elucidation of Pyrimidoazepine Transformations
Investigation of Key Mechanistic Pathways for Ring Formation
The formation of the azepine ring fused to a pyrimidine (B1678525) system can be achieved through several key mechanistic pathways, often involving intramolecular cyclization reactions.
A prominent method for the synthesis of benzo[b]pyrimido[5,4-f]azepines involves an intramolecular Friedel–Crafts alkylation. researchgate.net This reaction proceeds from a 5-allyl-4,6-dichloropyrimidine (B100106) which, after a base-catalyzed aminolysis, undergoes cyclization to form the seven-membered azepine ring. researchgate.netgrafiati.com The versatility of this approach allows for the synthesis of various amino-substituted derivatives. researchgate.netgrafiati.comiucr.orgnih.gov
Another significant pathway is the [4+2] cycloaddition reaction. For instance, the reaction of 1,3-dimethyl-6-hydrazinouracils with α,β-unsaturated carbonyl compounds does not lead to the expected six-membered pyrimido[4,5-c]pyridazine (B13102040) via a [4+2] cycloaddition. Instead, it results in the formation of 1H-pyrimido[4,5-c] iucr.orgresearchgate.netdiazepines, indicating a different mechanistic route is at play. nih.gov
Ring expansion reactions also serve as a key strategy. For example, azepine derivatives can be synthesized through the ring expansion of five or six-membered compounds using thermal, photochemical, or microwave irradiation methods. researchgate.netresearchgate.netdntb.gov.ua A specific instance involves the copper-catalyzed ring expansion of binaphthyl-azepines with α-diazocarbonyl reagents to yield binaphthyl-azocines, which is considered a [1,2-]Stevens rearrangement. thieme-connect.com
Furthermore, a one-pot, three-component reaction between 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia, catalyzed by copper, can selectively produce 9H-pyrimido[4,5-b]indoles, showcasing a cascade of reactions leading to the final heterocyclic system. acs.org
A novel strategy for constructing pyrimidine-fused heterocyclic scaffolds, including pyrimido azepines, involves a sequence of Ugi-Smiles coupling followed by ring-closure metathesis. researchgate.net This multi-component reaction approach offers a convergent pathway to these complex molecules. researchgate.net
Role of Reaction Intermediates in Synthesis
Reaction intermediates play a pivotal role in dictating the final structure of pyrimidoazepine derivatives. Their stability and reactivity determine the course of the reaction.
In the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, a key intermediate is formed through the aminolysis of 5-allyl-4,6-dichloropyrimidine. iucr.org For example, the reaction of (Va)/(Vb) with N-methylanilines yields intermediates (VIIa)–(VIIc), which are precursors to the final cyclized products. iucr.org The characterization of these intermediates, such as 5-allyl-6-(1H-benzo[d]imidazol-1-yl)-N-methyl-N-(4-methylphenyl)pyrimidin-4-amine, has been crucial in understanding the reaction pathway. researchgate.netgrafiati.comiucr.orgnih.gov
In the reaction of 1,3-dimethyl-6-hydrazinouracils with α,β-unsaturated compounds, the initial disappearance of the starting hydrazino uracil (B121893) suspension upon addition of the enone suggests the formation of a soluble intermediate before the final pyrimido iucr.orgresearchgate.netdiazepine (B8756704) product is obtained. nih.gov Spectroscopic data of the product, such as the presence of a C=N bond and the absence of a non-imide C=O group, confirms the involvement of the hydrazine (B178648) group in the cyclization, ruling out a simple Michael addition. nih.gov
The synthesis of azepine derivatives can also proceed through a 1,7-cyclization of an enamine-ester intermediate. chem-soc.si This intermediate can form a quaternary iminium ion, which then undergoes cyclization to form the azepine ring. chem-soc.si For instance, the reaction of a bromo-quinoxaline derivative with an N-benzyl enamine derivative is proposed to proceed through intermediates to give the azepino-quinoxaline derivative. chem-soc.si
Computational studies have also highlighted the importance of intermediates. For example, in gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement, a rigid, planar cyclopropylmethyl carbocation intermediate is generated. pku.edu.cn The subsequent migration of a carbon atom of the cyclopropyl (B3062369) group via ring expansion dictates the chirality of the final azepine-fused cyclobutane (B1203170) product. pku.edu.cn
Stereoselectivity and Diastereoselectivity in Synthetic Routes
The control of stereochemistry is paramount in the synthesis of complex molecules like pyrimidoazepines, which may contain multiple stereocenters.
In the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, the azepine ring typically adopts a boat conformation. iucr.org For certain derivatives, a different configuration at a stereogenic center can be observed, highlighting the potential for diastereoselectivity in these systems. iucr.org
A gold(I)-catalyzed asymmetric synthesis has been developed for azepine-fused cyclobutanes. pku.edu.cn This reaction proceeds via a cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes. pku.edu.cn Density functional theory calculations have shown that the chirality of the final product is determined in the initial cyclopropanation step. pku.edu.cn Although the chirality is momentarily lost in the subsequent planar carbocation intermediate, the stereochemical information is transferred to the final product during the ring expansion. pku.edu.cn
Computational methods, such as those using neural network potentials, are being developed to predict the stereoselectivity of intramolecular Diels-Alder reactions, which can be a key step in constructing complex cyclic systems. arxiv.org These methods can evaluate all possible stereoisomers of reaction intermediates to predict the most favored product. arxiv.org
The development of chiral transition-metal catalysts and chiral ligands is crucial for achieving high enantioselectivity in annulation reactions. snnu.edu.cn These catalytic systems can create a chiral environment that controls the stereochemical outcome of the cyclization process, leading to the formation of enantioenriched poly(hetero)cyclic compounds. snnu.edu.cn
Influence of Reaction Conditions on Pathway Selectivity
The outcome of a chemical reaction, particularly the selectivity for a specific pathway, is highly dependent on the reaction conditions employed. These conditions include temperature, solvent, catalyst, and the nature of the reactants.
In the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) and pyrimido[5,4-d]pyrimidine (B1612823) analogs, the reaction conditions can influence whether a five or six-membered ring is expanded to form the azepine ring. researchgate.net The use of thermal, photochemical, or microwave irradiation can direct the reaction towards different products. researchgate.netresearchgate.netdntb.gov.ua
The choice of catalyst is a critical factor in determining reaction selectivity. catalysis.blog Highly active catalysts may promote multiple reaction pathways, leading to lower selectivity, while highly selective catalysts might exhibit lower activity. catalysis.blog For example, in the synthesis of imidazopyridines, different copper catalysts can promote different mechanistic pathways, such as Chan-Lam or Ullmann coupling, leading to the desired product. beilstein-journals.org
Solvent effects can also play a significant role in pathway selectivity. ethz.ch The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over another. rsc.org For instance, the mechanism of thiol-maleimide "click" reactions can be directed towards a base-, nucleophile-, or ion pair-initiated pathway depending on the solvent, initiator, and thiol used. rsc.org
Temperature and pressure are also key parameters. Some reactions require harsh conditions, such as high temperatures or the use of strong acids, which can limit their applicability and affect selectivity. mdpi.com Conversely, developing reactions that proceed under milder conditions is a major goal in synthetic chemistry. mdpi.com Computational studies can help in understanding and predicting how subtle changes in reaction conditions can alter the potential energy surface and, consequently, the selectivity of a reaction. cam.ac.uk
Proposed Mechanistic Rationalizations
Based on experimental observations and computational studies, several mechanistic rationalizations have been proposed for the formation of pyrimidoazepines and related heterocyclic systems.
For the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, the proposed mechanism involves a base-catalyzed aminolysis of a 5-allyl-4,6-dichloropyrimidine, followed by an intramolecular Friedel-Crafts cyclization. researchgate.netgrafiati.comiucr.org The initial nucleophilic substitution of a chlorine atom by an amine is followed by the electrophilic attack of the allyl group onto the aromatic ring, leading to the formation of the seven-membered azepine ring. iucr.org
In the reaction of 1,3-dimethyl-6-hydrazinouracils with α,β-unsaturated compounds, the formation of 1H-pyrimido[4,5-c] iucr.orgresearchgate.netdiazepines is rationalized by a mechanism that involves the initial Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration. nih.gov This pathway is favored over a [4+2] cycloaddition. nih.gov
The formation of azepine rings via a 1,7-cyclization is proposed to proceed through an enamine-ester intermediate. chem-soc.si This intermediate can then form a quaternary iminium ion, which undergoes an intramolecular cyclization to yield the azepine derivative. chem-soc.si
Aza-[3+3] annulation reactions are rationalized to occur via a tandem Knoevenagel condensation/6π-electron electrocyclic ring-closure of 1-azatriene intermediates. nih.gov The regioselectivity of this process is influenced by the nature of the reactants, with α,β-unsaturated iminium ions favoring a "head-to-head" annulation. nih.gov
Gold(I)-catalyzed asymmetric synthesis of azepine-fused cyclobutanes is explained by a mechanism involving cyclopropanation, C-C bond cleavage to form a planar cyclopropylmethyl carbocation intermediate, and a subsequent Wagner-Meerwein rearrangement. pku.edu.cn The stereochemistry is set in the initial cyclopropanation step and is retained through the rearrangement. pku.edu.cn
Theoretical and Computational Investigations of 1h Pyrimido 5,4 C Azepine Systems
Quantum Mechanical Studies
Quantum mechanical calculations have become an indispensable tool for understanding the fundamental properties of complex organic molecules. These studies, grounded in the principles of quantum theory, allow for the precise calculation of molecular energies, structures, and electronic distributions.
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the full many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency.
Theoretical studies on related pyrimido- and benzo-fused azepine systems have demonstrated the utility of DFT in optimizing molecular geometries and understanding electronic characteristics. For instance, calculations on pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown that these molecules are non-planar, a feature that significantly impacts their electronic and structural properties. nih.gov DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, can predict key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For example, a smaller energy gap suggests higher reactivity. nih.gov
In the context of 1H-Pyrimido[5,4-c]azepine, DFT calculations would be instrumental in determining the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations can also reveal the distribution of electron density and the molecular electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. Furthermore, theoretical UV spectra can be computed using Time-Dependent DFT (TD-DFT), which often show good agreement with experimental spectra. nih.gov
| Parameter | Significance |
| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Maps the charge distribution and predicts sites for intermolecular interactions. |
This table provides a summary of key electronic properties that can be determined using DFT calculations.
Quantum mechanical scoring functions, which can be based on DFT, have also been successfully applied to understand the binding of pyrazolo[1,5-a]pyrimidine-based inhibitors to biological targets like cyclin-dependent kinase 2 (CDK2). nih.govnih.gov This highlights the potential of such methods in rational drug design involving pyrimidine-fused systems. nih.gov
Understanding the mechanism of a chemical reaction requires knowledge of the energy landscape that connects reactants, transition states, and products. Quantum mechanical calculations are uniquely suited to map these potential energy surfaces and identify the structures and energies of transition states.
For heterocyclic systems, computational studies have been used to predict the activation energies (E‡a) for various transformations. For example, in the study of thiepine (B12651377), a seven-membered ring containing a sulfur atom, different levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT, have been used to calculate the energy barrier for ring inversion. vdoc.pub These calculations revealed a planar transition state for this process. vdoc.pub
In the context of 1H-Pyrimido[5,4-c]azepine, such calculations could be employed to investigate various potential reactions, such as electrophilic substitution, nucleophilic addition, or pericyclic reactions. By locating the transition state structure and calculating its energy relative to the reactants, the activation barrier for the reaction can be determined. This information is crucial for predicting reaction rates and understanding the factors that control selectivity. For instance, DFT calculations have been used to probe the mechanism of cycloaddition reactions, identifying stepwise pathways and the associated transition states. au.dk
| Computational Method | Activation Energy (E‡a) for Thiepine Inversion (kcal/mol) |
| HF/6-31G* //HF/6-31G | 6.40 |
| MP2/6-31G //HF/6-31G | 9.64 |
| B3LYP/6-31+G(d,p) | 5.8 |
| QCISD(T)/6-31G //MP2/6-31G* | 7.64 |
This table presents a selection of calculated activation energies for the ring inversion of thiepine using different theoretical methods, illustrating the range of values that can be obtained. vdoc.pub
The concepts of aromaticity and tautomerism are central to the chemistry of many heterocyclic compounds. Computational methods provide quantitative measures of aromaticity and can predict the relative stabilities of different tautomeric forms.
Aromaticity is often assessed using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity and positive values indicating anti-aromaticity. Studies on pyridodiazepines have utilized the integral INICS index, derived from NICSzz-scan curves, to establish the aromaticity of the fused rings. nih.gov These studies have shown that the aromaticity of the individual rings can be influenced by factors such as protonation state and the nature of the fused ring system. nih.gov For 1H-Pyrimido[5,4-c]azepine, NICS calculations could quantify the aromatic character of both the pyrimidine (B1678525) and azepine rings.
Tautomerism, the interconversion of structural isomers that differ in the position of a proton, is a common phenomenon in nitrogen-containing heterocycles. thieme-connect.de Quantum chemical calculations can be used to determine the relative energies of different tautomers, thereby predicting the most stable form. rsc.orgbohrium.com For example, studies on 1,4-diazepines fused with pyrimidine rings found that the enamine form is more stable than the diimine form in certain derivatives, a result rationalized by the electron-withdrawing effect of the pyrimidine ring and intermolecular hydrogen bonding. researchgate.net In other related systems, the diimine form was found to be more stable. researchgate.net For 1H-Pyrimido[5,4-c]azepine, theoretical calculations could elucidate the equilibrium between the 1H-tautomer and other potential tautomeric forms, providing insight into its reactivity and spectroscopic properties.
Conformational Analysis of the Azepine Ring
The non-planar nature of the seven-membered azepine ring leads to a phenomenon known as ring puckering. The specific puckered conformation, often described as a boat, chair, or twist-boat, is determined by a set of puckering coordinates. researchgate.netsmu.edu The Cremer-Pople puckering parameters (Q, θ, and φ) provide a quantitative description of the ring's conformation. researchgate.net
The azepine ring can undergo dynamic processes such as ring inversion, which is the interconversion between different conformations. chemrxiv.orgyu.edu.jo The energy barrier for this process can be determined experimentally using dynamic NMR spectroscopy and computationally through theoretical calculations. yu.edu.jo For substituted benzo[b]pyrimido[5,4-f]azepines, X-ray crystallography has shown that the azepine ring can adopt a boat-type conformation or a conformation intermediate between a boat and a twist-boat. researchgate.net The specific conformation is influenced by the nature and position of substituents. researchgate.net
The conformational landscape of the azepine ring is highly sensitive to the presence of substituents. Electron-withdrawing groups attached to the nitrogen atom of a 1H-azepine ring can enhance the stability of the system by decreasing the electron density in the ring. thieme-connect.de The position and stereochemistry of substituents can dictate the preferred conformation of the ring.
In substituted benzo[b]pyrimido[5,4-f]azepines, the orientation of substituents, such as carboxamide and ethyl groups, has been observed to be quasi-equatorial in a boat-like conformation of the azepine ring. researchgate.net Computational modeling can be used to systematically investigate the effect of different substituents on the conformational equilibrium of the 1H-Pyrimido[5,4-c]azepine ring system. By calculating the relative energies of different conformers for a range of substituted derivatives, a comprehensive understanding of the structure-conformation relationships can be developed. This knowledge is particularly important in fields like medicinal chemistry, where the three-dimensional shape of a molecule is critical for its biological activity.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like those containing the 1H-pyrimido[5,4-c]azepine scaffold. nih.govmdpi.com These simulations track the atomic motions of the molecule over time, providing insights into its dynamic behavior and accessible conformations.
In the context of drug design, MD simulations are crucial for understanding how a ligand adapts its shape to fit into a biological target. nih.gov For instance, simulations can reveal the range of conformations a pyrimido[5,4-c]azepine derivative can adopt in solution, which is essential for predicting its binding potential to a receptor. The azepine ring, being a seven-membered ring, can adopt various conformations such as boat and twist-boat forms. nih.gov MD simulations can quantify the energetic barriers between these conformations and the probability of their occurrence.
One study on tetrahydrooxazolo[5',4':4,5]pyrimido[1,2-a]azepinone derivatives, which share a related core structure, utilized MD simulations to indicate a relatively low binding free energy for a promising anticancer compound when interacting with its protein target. researchgate.net This suggests a stable binding interaction, which is a key characteristic of an effective drug candidate. researchgate.net The simulations can also elucidate the role of solvent molecules in stabilizing certain conformations and in mediating the binding process. mdpi.com By generating a trajectory of the molecule's movement, researchers can identify dominant conformational states and understand the flexibility of different parts of the molecule, such as substituent groups, which can significantly influence receptor interactions. nih.govmdpi.com
Computational Modeling of Molecular Recognition and Interactions
Computational modeling plays a pivotal role in elucidating the molecular recognition processes between 1H-pyrimido[5,4-c]azepine derivatives and their biological targets. These methods provide a detailed view of the interactions that govern binding and can guide the rational design of more potent and selective compounds.
Ligand-Receptor Docking Studies (focused on binding modes, not biological outcomes)
Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor. nih.gov This method is instrumental in understanding the binding modes of 1H-pyrimido[5,4-c]azepine derivatives.
Docking studies on related pyrimido[4,5-d]azepine derivatives as 5-HT2C receptor agonists have revealed key interactions within the binding site. researchgate.net For example, docking poses have shown how these ligands can interact with specific amino acid residues through hydrogen bonds and other non-covalent interactions. researchgate.net In one study, the predicted binding poses of compounds in both the active and inactive states of the 5-HT2C receptor were compared, providing insights into the structural basis of their functional activity. researchgate.net
Similarly, molecular docking of a novel tetrahydrooxazolo[5',4':4,5]pyrimido[1,2-a]azepinone derivative with its target protein indicated binding through hydrogen bonds and π-stacking interactions. researchgate.net For other related heterocyclic systems, docking studies have highlighted the importance of hydrogen bonding, salt bridges, and π-π interactions for receptor affinity. nih.gov These studies focus on identifying the specific atoms and functional groups of the ligand and the receptor that are involved in the binding event, without delving into the subsequent biological response. The primary goal is to understand the geometry and the chemical nature of the ligand-receptor complex. nih.gov
Table 1: Examples of Docking Studies on Related Pyrimidoazepine Systems
| Compound Class | Target Receptor/Protein | Key Predicted Interactions |
|---|---|---|
| Pyrimido[4,5-d]azepines | 5-HT2C Receptor | Hydrogen bonds, interactions with specific binding site residues. researchgate.net |
| Tetrahydrooxazolo[5',4':4,5]pyrimido[1,2-a]azepinones | Protein (PDB:6FEX) | Hydrogen bond and π-stacking. researchgate.net |
| 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine | 5-HT6 Receptor | H-bonding, salt bridges, and π-π interactions. nih.gov |
Homology Modeling for Scaffold-Target Interactions
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a reliable 3D model. nih.gov This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target. nih.govnih.gov
For G protein-coupled receptors (GPCRs) like the 5-HT2C receptor, which are common targets for pyrimidoazepine derivatives, homology modeling has been instrumental in rationalizing the binding of these ligands. researchgate.netacs.org By building a homology model of the receptor, researchers can perform docking studies to understand how the pyrimido[5,4-c]azepine scaffold fits into the binding pocket and interacts with key residues. researchgate.net This approach allows for the interpretation of structure-activity relationships at a molecular level.
The process of homology modeling involves several steps, including template selection, sequence alignment, model building, and model validation. nih.gov The quality of the resulting model is crucial for the accuracy of subsequent docking and simulation studies. For instance, a homology model of human P-glycoprotein was constructed using a mouse P-gp structure as a template, which shared 87% sequence identity, enabling detailed ligand docking studies. nih.gov Similarly, homology models of various receptors have been successfully used to investigate the binding modes of different ligands. nih.gov
Quantitative Structure-Interaction Relationship (QSIR) Analysis
Quantitative Structure-Interaction Relationship (QSIR) is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with their interaction energies or binding affinities for a particular target. dokumen.pub This approach goes beyond the qualitative descriptions from docking studies to provide a quantitative understanding of the factors driving molecular recognition.
While specific QSIR studies on 1H-pyrimido[5,4-c]azepine are not prevalent in the provided search results, the principles of QSAR (Quantitative Structure-Activity Relationship), a closely related method, are well-established. QSAR relates chemical structure to biological activity. dokumen.pub In the context of molecular interactions, a QSIR analysis would involve calculating a set of molecular descriptors for a series of pyrimidoazepine derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
These descriptors are then used to build a mathematical model that predicts the binding affinity or interaction energy. Such models can help to identify the key structural features that enhance or diminish the interaction with the target. For example, a QSIR study could reveal that increasing the hydrophobicity of a particular substituent on the pyrimidoazepine ring leads to a stronger interaction with a hydrophobic pocket in the receptor. This information is invaluable for the rational design of new derivatives with improved binding characteristics.
Advanced Structural Elucidation Methodologies for Pyrimidoazepine Compounds
X-ray Crystallographic Analysis for Molecular and Supramolecular Structures
Absolute Configuration Determination
For chiral pyrimidoazepine derivatives, X-ray crystallography is a powerful tool for the unambiguous determination of the absolute stereochemistry of stereogenic centers. nih.govsoton.ac.uk This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to zero for a given structure confirms the assignment. soton.ac.uk
In a study of polycyclic pyrimidoazepine derivatives, the azepine ring was observed to adopt conformations near the boat form. nih.gov For instance, in compounds like (6RS)-N-Benzyl-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amine, the methyl group on the chiral carbon was found in a quasi-equatorial position. nih.gov While this particular study analyzed a racemic mixture (RS), the technique is fully capable of distinguishing between R and S enantiomers if a resolved sample is crystallized, often as a salt with a chiral counter-ion. nih.gov
Table 1: Example Crystallographic Data for a Heterocyclic Compound This table presents representative data fields for a crystallographic study, similar to what would be obtained for a pyrimidoazepine derivative.
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C22H24N4O | Elemental composition of the molecule in the crystal. |
| Space Group | P21/c | Describes the symmetry of the crystal lattice. |
| a (Å) | 15.7212(3) | Unit cell dimension along the a-axis. nih.gov |
| b (Å) | 5.65480(10) | Unit cell dimension along the b-axis. nih.gov |
| c (Å) | 31.4047(5) | Unit cell dimension along the c-axis. [3. 28] |
| β (°) | 93.1580(10) | Angle of the unit cell. nih.gov |
| Z | 4 | Number of molecules in the unit cell. nih.gov |
Intermolecular Interactions in Crystalline States
X-ray analysis reveals the intricate network of non-covalent interactions that govern crystal packing, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govdtic.mil These interactions are fundamental to the stability and physical properties of the crystalline material. mdpi.com
In a series of six polycyclic pyrimidoazepine derivatives, researchers found that no two compounds exhibited the same set of intermolecular hydrogen bonds. nih.gov This diversity in hydrogen bonding led to the formation of different supramolecular architectures, including distinct sheet and chain patterns. The azepine ring's conformation, which varied between a boat form and a twist-boat/twist-chair intermediate, also influenced the packing. nih.gov The presence of N-H or O-H groups in pyrimidoazepine structures often leads to strong N–H···O or N–H···N hydrogen bonds, which can significantly influence the melting point and stability of the crystal. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, advanced multi-dimensional techniques are often required to solve complex structures like those of pyrimidoazepines. hts-110.com
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment
Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the step-by-step assembly of a molecule's carbon-hydrogen framework. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com It is used to trace out spin systems, such as adjacent protons in the azepine ring or on aromatic systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate protons directly to the carbons they are attached to (¹J coupling). sdsu.edu This allows for the unambiguous assignment of carbon signals based on the known assignment of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation. It shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J). sdsu.eduyoutube.com These long-range correlations are crucial for connecting different molecular fragments, such as linking substituents to the pyrimidoazepine core or connecting the pyrimidine (B1678525) and azepine rings.
Table 2: Representative HMBC Correlations for Structural Elucidation This table illustrates how HMBC data can be used to connect different parts of a molecule. The correlations are hypothetical for a substituted 1H-Pyrimido[5,4-c]azepine.
| Proton (¹H) Signal | Correlates to Carbon (¹³C) Signal | Structural Information Gained |
|---|---|---|
| H at C4a | C6, C9a | Confirms the junction between the pyrimidine and azepine rings. |
| N-H at position 5 | C4, C6 | Positions the N-H group within the seven-membered azepine ring. |
| H at C2 | C4, C9a | Links the C2 position to the pyrimidine ring framework. |
| CH₃ protons on a substituent | Carbon atom on the pyrimidoazepine core | Confirms the attachment point of the methyl substituent. |
NOESY/ROESY for Conformational Analysis and Stereochemistry
The seven-membered azepine ring in pyrimidoazepine compounds is inherently flexible, capable of adopting multiple conformations in solution. nih.gov The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). nih.gov It is invaluable for determining the relative stereochemistry and preferred conformation of a molecule. For example, a strong NOE between a proton on the azepine ring and a proton on a substituent can confirm their syn or anti relationship.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for medium-sized molecules where the NOE might be close to zero. chemrxiv.org It provides the same through-space distance information and can be crucial for distinguishing between different conformers in solution. chemrxiv.orgmdpi.com
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. mdpi.compreprints.org
Tandem mass spectrometry (MS/MS) involves selecting the parent ion, subjecting it to fragmentation, and analyzing the resulting product ions. The fragmentation pattern is highly characteristic of the molecule's structure. nih.gov For pyrimidoazepine derivatives, characteristic fragmentation pathways could include:
Cleavage within the azepine ring.
Loss of substituents from the core structure.
Retro-Diels-Alder reactions or other ring-opening fragmentations.
Analyzing these pathways provides a "fingerprint" that can be used to identify known compounds or to piece together the structure of new derivatives. nih.govtsijournals.com
Table 3: Hypothetical HRMS Fragmentation Data for a Pyrimidoazepine Derivative
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |
|---|---|---|---|
| [M+H]⁺ | [M+H - 28]⁺ | 28.0313 | Loss of ethylene (B1197577) (C₂H₄) from the azepine ring. |
| [M+H]⁺ | [M+H - 43]⁺ | 43.0184 | Loss of a C₃H₃ fragment. |
| [M+H]⁺ | [M+H - R]⁺ | Varies | Loss of a substituent (R) from the aromatic ring or azepine nitrogen. |
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of complex molecules like 1H-Pyrimido[5,4-c]azepine and its derivatives. These methods provide detailed information about the functional groups present and offer insights into the conformational properties of the heterocyclic system by probing the vibrational modes of the molecule.
The interpretation of the vibrational spectra of pyrimidoazepines is enhanced through comparative analysis with structurally related compounds and by computational methods, such as Density Functional Theory (DFT). While comprehensive experimental vibrational data for the parent 1H-Pyrimido[5,4-c]azepine is not extensively documented in the public domain, analysis of related pyrimido-fused systems and substituted derivatives allows for the assignment of characteristic vibrational frequencies.
Detailed Research Findings:
Research on structurally analogous compounds provides a foundation for understanding the vibrational characteristics of the 1H-Pyrimido[5,4-c]azepine core. For instance, studies on pyrimido[5,4-c]pyridazine (B15244889) derivatives, which share the pyrimidine ring fused to a seven-membered nitrogen-containing ring system, offer valuable spectral comparisons. researchgate.net The vibrational spectra of these molecules are complex, with numerous bands corresponding to the stretching and bending modes of the fused ring system.
Computational studies on related heterocyclic compounds, such as quinoline (B57606) and pyrimidine derivatives, have shown that DFT calculations can accurately predict vibrational frequencies. nih.gov These theoretical models are instrumental in assigning specific vibrational modes to the observed experimental peaks, which can be a challenging task for complex molecules due to the coupling of various vibrations.
The high-frequency region of the IR spectrum (above 3000 cm⁻¹) is characteristic of N-H and C-H stretching vibrations. The presence of an N-H group in the azepine ring of 1H-Pyrimido[5,4-c]azepine would give rise to a distinct stretching band, typically in the range of 3200-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions. Aromatic and aliphatic C-H stretching vibrations are expected to appear just above and below 3000 cm⁻¹, respectively.
The region between 1500 cm⁻¹ and 1700 cm⁻¹ is particularly informative for the pyrimidine moiety, corresponding to C=N and C=C stretching vibrations. These bands are often strong in both IR and Raman spectra. For example, in a study of pyrimido[5,4-c]pyridazine-diones, strong absorption bands corresponding to C=O stretching were observed around 1700 cm⁻¹, alongside characteristic C=N and C=C stretching vibrations of the fused ring system. researchgate.net
The fingerprint region, from 1500 cm⁻¹ down to approximately 600 cm⁻¹, contains a wealth of information arising from various bending, scissoring, and ring deformation modes. While complex, this region is unique for each molecule and can be used for definitive identification by comparison with reference spectra. The out-of-plane bending vibrations of C-H bonds in the aromatic part of the molecule typically appear in the 900-700 cm⁻¹ range and can be indicative of the substitution pattern.
Interactive Data Table: Characteristic Vibrational Frequencies for Pyrimidoazepine-Related Structures
The following table summarizes key vibrational frequencies observed for functional groups and skeletal modes relevant to the 1H-Pyrimido[5,4-c]azepine core, based on data from related heterocyclic systems.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Azepine) | 3200 - 3500 | Medium - Strong | Position and width are sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak | Characteristic of the pyrimidine ring protons. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Arises from the CH₂ groups in the azepine ring. |
| C=N Stretch (Pyrimidine) | 1600 - 1680 | Strong | Often coupled with C=C stretching vibrations. |
| C=C Stretch (Pyrimidine) | 1550 - 1620 | Medium - Strong | Characteristic of the pyrimidine ring. |
| N-H Bend (Azepine) | 1500 - 1600 | Medium | In-plane bending mode. |
| CH₂ Scissoring (Azepine) | 1400 - 1480 | Medium | Deformation of the methylene (B1212753) groups in the azepine ring. |
| Ring Skeletal Vibrations | 1000 - 1400 | Medium - Weak | Complex vibrations involving the entire fused ring system. |
| C-H Out-of-Plane Bend | 700 - 900 | Strong | Can indicate the substitution pattern on the pyrimidine ring. |
Future Research Directions and Unexplored Avenues in Pyrimido 5,4 C Azepine Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Future research in the synthesis of 1H-Pyrimido[5,4-c]azepines is expected to pivot towards greener and more sustainable approaches. Current syntheses often rely on multi-step procedures with potentially hazardous reagents and solvents.
Key areas for future investigation include:
Eco-Friendly Methodologies: There is a growing emphasis on developing syntheses that align with the principles of green chemistry, focusing on atom economy, waste reduction, and the use of sustainable materials. nih.gov For instance, exploring one-pot reactions that minimize intermediate isolation steps can significantly reduce solvent usage and waste generation.
Alternative Solvents and Catalysts: The replacement of traditional, often toxic, solvents like DMSO with more environmentally friendly alternatives such as water or bio-based solvents is a critical research direction. rsc.org Furthermore, the development and utilization of reusable and highly efficient catalysts, including biocatalysts or metal-organic frameworks (MOFs), could revolutionize the synthesis of the pyrimido[5,4-c]azepine core.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 1H-Pyrimido[5,4-c]azepine could lead to more efficient and reproducible production methods.
| Synthetic Strategy | Potential Advantages |
| One-pot Reactions | Reduced solvent waste, shorter reaction times, higher overall yields. |
| Green Solvents (e.g., water) | Lower toxicity, reduced environmental impact, improved safety. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Flow Chemistry | Enhanced safety and control, easy scalability, improved reproducibility. |
Exploration of New Derivatization Strategies
The biological activity of the 1H-Pyrimido[5,4-c]azepine scaffold is intrinsically linked to the nature and position of its substituents. The exploration of novel derivatization strategies is therefore crucial for expanding the chemical space and unlocking the full therapeutic potential of this heterocyclic system.
Future research should focus on:
Site-Selective Functionalization: Developing methods for the precise and selective introduction of functional groups at various positions of the pyrimido[5,4-c]azepine ring system is a primary objective. This will enable the systematic exploration of structure-activity relationships (SAR).
Design of Targeted Covalent Inhibitors: The strategic incorporation of reactive moieties, or "warheads," can lead to the development of covalent inhibitors that form a permanent bond with their biological target. This approach can result in compounds with enhanced potency and prolonged duration of action.
Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the pyrimido[5,4-c]azepine scaffold with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to the discovery of derivatives with improved pharmacokinetic profiles or novel biological activities. For example, a novel 7,6 fused bicyclic scaffold, pyrimido[4,5-b]azepine, was designed to fit into the ATP binding site of HER2/EGFR proteins. nih.gov
Advanced Mechanistic Studies using Modern Spectroscopic Techniques
A deep understanding of reaction mechanisms is fundamental to the optimization of existing synthetic routes and the rational design of new ones. The application of modern spectroscopic techniques can provide unprecedented insights into the intricate details of the formation and reactivity of 1H-Pyrimido[5,4-c]azepines.
Promising avenues for investigation include:
In-situ Reaction Monitoring: Techniques such as in-situ NMR and FTIR spectroscopy can be employed to monitor the progress of reactions in real-time. This allows for the identification of transient intermediates and the elucidation of complex reaction pathways.
Isotopic Labeling Studies: The synthesis of isotopically labeled (e.g., ¹³C, ¹⁵N) 1H-Pyrimido[5,4-c]azepine derivatives can be a powerful tool for mechanistic investigations. For instance, ¹⁵N NMR spectroscopy has been used to characterize the protonation state of a pyrimidine-pyrimidone photoproduct, revealing insights into intramolecular interactions. nih.gov A similar approach could be used to study the tautomeric equilibria and protonation states of the pyrimido[5,4-c]azepine system.
Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) are invaluable for the precise characterization of products and intermediates. acs.org Coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS) can provide detailed information about complex reaction mixtures.
| Spectroscopic Technique | Information Gained |
| In-situ NMR/FTIR | Real-time reaction monitoring, identification of intermediates. |
| ¹⁵N NMR Spectroscopy | Protonation states, tautomeric equilibria, hydrogen bonding. nih.gov |
| High-Resolution Mass Spectrometry | Precise molecular weight determination, structural elucidation. acs.org |
Application of Machine Learning and AI in Pyrimidoazepine Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the discovery and development of new pharmaceuticals. nih.gov These computational tools can be leveraged to navigate the vast chemical space of 1H-Pyrimido[5,4-c]azepine derivatives and to optimize their synthesis.
Future applications in this area include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and toxicity of virtual 1H-Pyrimido[5,4-c]azepine derivatives. This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. ajchem-a.com
Retrosynthetic Analysis: AI-powered tools can assist in the design of synthetic routes by proposing retrosynthetic disconnections. youtube.com These programs can analyze the target molecule and suggest a sequence of reactions to produce it from readily available starting materials.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize byproducts. technologynetworks.commdpi.com This can be particularly useful for complex multi-component reactions involved in the synthesis of highly substituted pyrimido[5,4-c]azepines.
Integration of Pyrimidoazepine Scaffolds into Novel Molecular Architectures
The unique three-dimensional structure of the 1H-Pyrimido[5,4-c]azepine scaffold makes it an attractive building block for the construction of larger and more complex molecular architectures.
Exciting future directions include:
Macrocycles and Constrained Peptides: Incorporating the pyrimido[5,4-c]azepine core into macrocyclic structures can lead to compounds with improved binding affinity and selectivity for their biological targets. The rigid nature of the scaffold can help to pre-organize the macrocycle into a bioactive conformation.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The pyrimido[5,4-c]azepine unit can be functionalized with appropriate linkers to serve as a building block for the construction of porous materials like COFs and MOFs. These materials have potential applications in catalysis, gas storage, and drug delivery. Some suppliers already offer pyrimido[5,4-c]azepine derivatives as linkers for these frameworks. ambeed.com
DNA-Encoded Libraries: The incorporation of the 1H-Pyrimido[5,4-c]azepine scaffold into DNA-encoded libraries would allow for the rapid screening of millions of compounds against a wide range of biological targets, accelerating the identification of new drug leads.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 1H-Pyrimido[5,4-c]azepine (9CI), and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-component reactions (MCRs) are widely used for synthesizing fused heterocycles like 1H-Pyrimido[5,4-c]azepine. For example, ammonium iodide-mediated MCRs have been effective for analogous compounds, enabling efficient cyclization and nitrogen incorporation . Optimization involves systematic variation of catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DMF vs. ethanol). Parallel monitoring via TLC or HPLC ensures intermediate stability and reaction progression.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1H-Pyrimido[5,4-c]azepine derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and DEPT-135) resolves regiochemical ambiguities in the azepine ring, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass and fragmentation patterns. X-ray crystallography (using programs like SHELX ) is recommended for absolute structural elucidation. Complementary techniques such as IR spectroscopy and HPLC (with C18 columns) validate purity (>95%) and functional groups.
Q. How can researchers assess the thermal and oxidative stability of 1H-Pyrimido[5,4-c]azepine (9CI) under experimental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen/air identifies decomposition thresholds. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC quantify degradation products. For oxidative stability, exposure to H2O2 or tert-butyl hydroperoxide under controlled pH (6–8) reveals susceptibility to oxidation, guiding storage recommendations (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How should researchers resolve discrepancies between experimental and computational data (e.g., NMR chemical shifts, DFT-predicted geometries)?
- Methodological Answer : Cross-validate experimental NMR data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify outliers. For crystallographic mismatches, refine structural models using SHELXL and assess hydrogen-bonding networks. If contradictions persist, consider dynamic effects (e.g., solvent interactions) via molecular dynamics simulations or variable-temperature NMR.
Q. What computational strategies are recommended to predict the reactivity of 1H-Pyrimido[5,4-c]azepine (9CI) in biological or catalytic systems?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen binding affinities with target proteins, prioritizing residues with high electrostatic complementarity. For catalytic applications, calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict electron transfer pathways. Solvent-accessible surface area (SASA) analysis in MD simulations identifies reactive sites prone to nucleophilic/electrophilic attacks.
Q. How to design experiments evaluating the photophysical properties (e.g., fluorescence, singlet oxygen generation) of 1H-Pyrimido[5,4-c]azepine derivatives?
- Methodological Answer : Use UV-Vis spectroscopy (200–800 nm) to determine absorption maxima and molar extinction coefficients. Fluorescence quantum yields (ΦF) are measured via comparative actinometry using standard dyes (e.g., quinine sulfate). For singlet oxygen (1O2), employ electron paramagnetic resonance (EPR) with TEMP traps or monitor 1O2-mediated oxidation of DPBF (1,3-diphenylisobenzofuran).
Q. What protocols ensure cross-laboratory reproducibility in synthesizing and characterizing 1H-Pyrimido[5,4-c]azepine (9CI)?
- Methodological Answer : Adopt FAIR data principles: document synthetic procedures in electronic lab notebooks (e.g., Chemotion ELN ) with exact stoichiometry, purification gradients, and equipment calibration data. Share raw spectral data (NMR, HRMS) via repositories like RADAR4Chem . Validate results through round-robin testing with independent labs, using standardized reference materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
